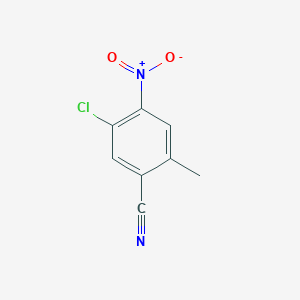5-Chloro-2-methyl-4-nitrobenzonitrile
CAS No.: 101495-54-9
Cat. No.: VC3737813
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101495-54-9 |
|---|---|
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 5-chloro-2-methyl-4-nitrobenzonitrile |
| Standard InChI | InChI=1S/C8H5ClN2O2/c1-5-2-8(11(12)13)7(9)3-6(5)4-10/h2-3H,1H3 |
| Standard InChI Key | ICPPDFBNUAGZKN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
5-Chloro-2-methyl-4-nitrobenzonitrile is an aromatic nitrile compound with multiple functional groups strategically positioned on a benzene ring. This section details its fundamental chemical identity parameters and structural features.
Basic Identification Parameters
The chemical identity of 5-Chloro-2-methyl-4-nitrobenzonitrile is defined by several standardized parameters that enable precise identification within chemical databases and research contexts.
| Parameter | Value |
|---|---|
| CAS Number | 101495-54-9 |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 |
| Exact Mass | 196.00400 |
| PSA (Polar Surface Area) | 69.61000 |
| LogP | 2.95148 |
These identification parameters are essential for regulatory compliance, chemical documentation, and research protocols involving this compound .
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in scientific literature and commercial catalogs, reflecting different naming conventions and structural emphasis:
-
5-chloro-4-nitro-2-methylbenzonitrile
-
5-Chlor-2-methyl-4-nitro-benzonitril
-
5-chloro-2-methyl-4-nitro-benzonitrile
-
3-chloro-6-methyl-4-nitrobenzonitrile
These alternative names all refer to the same chemical structure but may emphasize different aspects of the molecular arrangement or follow different nomenclature conventions .
Physical and Chemical Properties
5-Chloro-2-methyl-4-nitrobenzonitrile exhibits distinct physical and chemical properties that influence its behavior in laboratory settings and chemical reactions.
Physical State and Appearance
The compound typically appears as a yellow solid at standard temperature and pressure. This physical characteristic is consistent with many substituted aromatic compounds containing nitro groups, which often impart a yellowish coloration .
Spectroscopic Data
Spectroscopic data provides crucial structural confirmation of the compound's identity and purity:
NMR Data: ¹H NMR (400 MHz, CDCl₃) δ 7.82-7.79 (m, 2H), 2.64 (s, 3H)
This spectral signature reflects the aromatic protons (multiplet at 7.82-7.79 ppm integrating for 2H) and the methyl group protons (singlet at 2.64 ppm integrating for 3H) .
Synthesis Methodologies
The synthesis of 5-Chloro-2-methyl-4-nitrobenzonitrile involves specialized organic chemistry techniques and catalytic processes. This section outlines a documented synthetic approach with practical details.
Palladium-Catalyzed Cyanation Procedure
A well-established synthesis pathway involves palladium-catalyzed cyanation of a halogenated precursor:
Starting Materials:
-
1-chloro-5-iodo-4-methyl-2-nitro-benzene (11.6 g, 39.2 mmol)
-
Tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄] (4.53 g, 3.92 mmol)
-
Sodium carbonate (Na₂CO₃) (8.31 g, 78.4 mmol)
-
Zinc cyanide [Zn(CN)₂] (2.76 g, 23.5 mmol)
-
N,N-dimethylformamide (DMF) (80 mL)
Procedure:
-
Combine the starting materials in DMF
-
Stir the reaction mixture at 50°C for 24 hours under nitrogen atmosphere
-
Dilute with water (500 mL) upon completion
-
Extract with ethyl acetate (3 × 300 mL)
-
Wash the organic layer with brine (3 × 300 mL)
-
Dry over sodium sulfate, filter, and concentrate in vacuo
-
Purify by silica gel chromatography (petroleum ether:ethyl acetate = 1:0 to 80:1)
This procedure yields 5-Chloro-2-methyl-4-nitrobenzonitrile (6.30 g) with 82% yield as a yellow solid .
Reaction Conditions and Optimization
The synthesis requires specific reaction conditions for optimal yield:
-
Inert atmosphere (nitrogen)
-
Moderate temperature (50°C)
-
Extended reaction time (24 hours)
-
Palladium catalyst system
-
Basic conditions (sodium carbonate)
These controlled conditions ensure efficient conversion while minimizing side reactions and maximizing product purity .
Stock Solution Preparation and Laboratory Applications
Preparing stock solutions of 5-Chloro-2-methyl-4-nitrobenzonitrile requires attention to concentration calculations and solvent compatibility for various laboratory applications.
Stock Solution Concentration Guidelines
The following table provides guidelines for preparing stock solutions at different concentrations:
| Concentration | Amount of Compound |
|---|---|
| For 1 mg of compound | For 5 mg of compound |
| 1 mM | 5.0867 mL |
| 5 mM | 1.0173 mL |
| 10 mM | 0.5087 mL |
These calculations assist researchers in preparing precisely concentrated solutions for experimental protocols .
Research Applications and Utility
5-Chloro-2-methyl-4-nitrobenzonitrile serves various research purposes, primarily as a chemical intermediate and building block in synthetic organic chemistry.
Chemical Intermediate Functions
The compound's structural features make it valuable in several synthetic contexts:
-
The nitrile group provides a versatile handle for further transformations
-
The nitro group can be reduced to an amine, offering additional derivatization opportunities
-
The chloro substituent enables cross-coupling chemistry
-
The methyl group provides opportunities for oxidation or functional group interconversion
These functional groups make the compound useful as a versatile building block in constructing more complex molecular architectures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume